Dibenz(a,h)anthracene-d14

Description

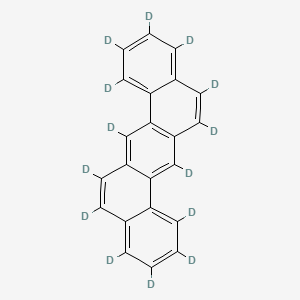

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6,7,8,9,10,11,12,13,14-tetradecadeuterionaphtho[1,2-b]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRCREOYAASXPZ-WZAAGXFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)C=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C(C4=C(C(=C(C5=C(C(=C(C(=C54)[2H])[2H])[2H])[2H])[2H])[2H])C(=C32)[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301312574 | |

| Record name | Dibenz[a,h]anthracene-d14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13250-98-1 | |

| Record name | Dibenz[a,h]anthracene-d14 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13250-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenz[a,h]anthracene-d14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Indispensable Standard: A Technical Guide to Dibenz(a,h)anthracene-d14

This guide provides an in-depth exploration of Dibenz(a,h)anthracene-d14 (DBA-d14), a critical tool in modern analytical chemistry. Designed for researchers, scientists, and professionals in drug development and environmental analysis, this document moves beyond a simple datasheet to explain the fundamental principles and practical applications of this isotopically labeled compound. We will delve into its properties, the rationale for its use, and the methodologies it enables, ensuring a comprehensive understanding grounded in scientific integrity.

Introduction: The Need for Precision in a Complex World

Dibenz(a,h)anthracene is a polycyclic aromatic hydrocarbon (PAH) comprising five fused benzene rings.[1] It is a ubiquitous environmental contaminant resulting from the incomplete combustion of organic materials, with sources ranging from industrial emissions and engine exhaust to tobacco smoke and high-temperature cooking.[1][2] The non-deuterated form, Dibenz(a,h)anthracene, is of significant concern due to its potent carcinogenicity and mutagenicity, classified as a probable human carcinogen (IARC Group 2A).[1][3][4][5] Its presence in air, water, soil, and food necessitates highly accurate and precise quantification to assess human exposure and environmental impact.

This is where the deuterated analogue, this compound, becomes indispensable. Isotopic labeling, the process of replacing atoms in a molecule with their heavier isotopes (in this case, hydrogen with deuterium), creates a compound that is chemically identical to the parent analyte but physically distinguishable by its increased mass. This subtle yet crucial difference is the cornerstone of its utility as an internal standard in analytical methodologies, particularly mass spectrometry.

Physicochemical Properties: A Tale of Two Molecules

While chemically analogous, the introduction of fourteen deuterium atoms imparts a significant mass difference between DBA and DBA-d14, which is the key to its analytical application. The fundamental physical properties, however, remain largely unchanged, ensuring that DBA-d14 behaves identically to its native counterpart during complex sample preparation and chromatographic separation.

| Property | Dibenz(a,h)anthracene (Native) | This compound (Labeled) |

| Chemical Formula | C₂₂H₁₄[5][6][7] | C₂₂D₁₄[3][8][9] |

| Molecular Weight | ~278.35 g/mol [5][7][10] | ~292.43 g/mol [9][11] |

| CAS Number | 53-70-3[4][5][6] | 13250-98-1[3][8] |

| Appearance | Colorless to pale yellow crystalline solid[1][5][12] | Yellow solid[3] |

| Melting Point | 262 - 265 °C[7] | 262 - 265 °C[3] |

| Boiling Point | 524 °C[3][7] | 524 °C[3] |

| Water Solubility | Insoluble[13] | Insoluble[3] |

| log P (octanol/water) | ~6.75[3] | ~6.5[5][14] |

Data compiled from various sources. Minor variations may exist between suppliers.

The similarity in properties like solubility, boiling point, and chromatographic behavior is paramount. It ensures that when DBA-d14 is introduced into a sample matrix, it will be extracted, concentrated, and chromatographed with the same efficiency as the native DBA, thus accurately reflecting any analyte loss during the analytical workflow.

The Role of DBA-d14 as an Internal Standard

The primary and most critical application of this compound is as an internal standard for quantitative analysis, most notably in isotope dilution mass spectrometry (IDMS) techniques such as gas chromatography-mass spectrometry (GC-MS).[15]

An internal standard is a known quantity of a compound added to a sample at the beginning of the analytical process.[16][17] Its purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[15][17] Isotopically labeled standards are considered the "gold standard" because their physicochemical behavior so closely mimics the target analyte.[17][18]

The Principle of Isotope Dilution

The core principle of isotope dilution is based on measuring the ratio of the native analyte to the isotopically labeled internal standard. Since both compounds are affected equally by procedural variations, this ratio remains constant regardless of sample loss. By knowing the exact amount of the internal standard added, the concentration of the native analyte in the original sample can be accurately calculated.

The following diagram illustrates the fundamental workflow of using DBA-d14 in an environmental sample analysis.

Caption: Workflow for PAH quantification using DBA-d14 as an internal standard.

Experimental Protocol: Quantification of Dibenz(a,h)anthracene in Soil

The following is a generalized protocol for the determination of Dibenz(a,h)anthracene in a soil matrix using GC-MS with DBA-d14 as an internal standard. This protocol should be adapted and validated for specific laboratory conditions and regulatory requirements.

4.1. Materials and Reagents

-

Dibenz(a,h)anthracene analytical standard

-

This compound solution (certified concentration)

-

Solvents (Dichloromethane, Hexane, Acetone - all pesticide or GC grade)

-

Anhydrous Sodium Sulfate (baked at 400°C)

-

Silica Gel (activated)

-

Soxhlet extraction apparatus

-

Rotary evaporator

-

Gas Chromatograph with a Mass Selective Detector (GC-MSD)

4.2. Procedure

-

Sample Preparation:

-

Homogenize the soil sample.

-

Weigh approximately 10 g of the soil into a Soxhlet thimble.

-

Spike the sample with a known volume of the DBA-d14 internal standard solution.

-

Mix the sample with anhydrous sodium sulfate to remove moisture.

-

-

Extraction:

-

Place the thimble in the Soxhlet extractor.

-

Extract with a 1:1 mixture of hexane and acetone for 16-24 hours.

-

-

Concentration and Cleanup:

-

Concentrate the extract to approximately 1-2 mL using a rotary evaporator.

-

Prepare a silica gel cleanup column.

-

Elute the concentrated extract through the silica gel column using dichloromethane and hexane to separate PAHs from interfering compounds.

-

Collect the PAH fraction and concentrate to a final volume of 1 mL.

-

-

GC-MS Analysis:

-

Inject 1 µL of the final extract into the GC-MS system.

-

GC Conditions (Typical):

-

Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)

-

Injector Temperature: 280°C

-

Oven Program: 60°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 min.

-

-

MS Conditions (Selective Ion Monitoring - SIM):

-

-

Quantification:

-

Generate a calibration curve using standards containing known concentrations of native DBA and a constant concentration of DBA-d14.

-

Calculate the response factor (RF) for each calibration standard.

-

Determine the concentration of DBA in the sample by comparing the peak area ratio of the native to the labeled compound against the calibration curve.

-

Safety and Handling

It is crucial to recognize that while DBA-d14 is an analytical tool, its parent compound's toxicology informs its handling requirements. Dibenz(a,h)anthracene is a suspected carcinogen and mutagen.[3][4][8] Therefore, this compound should be handled with extreme care, following all appropriate safety protocols.

-

Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses.[3][8]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3] Avoid contact with skin and eyes.[3]

-

Storage: Store at room temperature, protected from light and moisture, in a tightly sealed container.[9]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[8]

The following diagram outlines the logical flow for risk assessment and control when working with DBA-d14.

Caption: Risk management workflow for handling this compound.

Conclusion

This compound is more than just a chemical; it is a precision instrument that enables scientists to achieve the high degree of accuracy and reliability required in trace-level analysis. Its role as an internal standard is fundamental to the robust quantification of its carcinogenic counterpart in complex matrices. By understanding its properties, the principles of its application, and the necessary safety precautions, researchers can confidently employ this essential tool to protect human health and the environment.

References

- Comparative Carcinogenicity of Picene and Dibenz[a,h]anthracene in the R

- Dibenz[a,h]anthracene-d14 - Safety D

- Dibenz[a,h]anthracene (IARC Summary & Evalu

- This compound | C22H14 | CID 71315917. PubChem - NIH.

- DIBENZ(a,h)ANTHRACENE | C22H14 | CID 5889. PubChem - NIH.

- Dibenz[a,h]anthracene-d14|Deuter

- DIBENZ(a,h)ANTHRACENE (D14, 98%) - Safety Data Sheet.

- Dibenz[a,h]anthracene D14. LGC Standards.

- Dibenzanthracenes and dibenz[a,c]anthracene. OEHHA.

- Dibenz[a,h]anthracene-d14. LGC Standards.

- Toxicity of Dibenz[a,h]anthracene. ChemicalBook.

- Dibenz[a,h]anthracene (D₁₄, 98%).

- Photochemical synthesis of carbon-14 labelled dibenz[a,h]anthracene. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example. PubMed.

- Dibenz[a,h]anthracene. NIST WebBook.

- Dibenz a,h anthracene analytical standard. Sigma-Aldrich.

- Hazardous Substance Fact Sheet. NJ.gov.

- Chemical Properties of Dibenz[a,h]anthracene (CAS 53-70-3). Cheméo.

- Dibenz(a,h)anthracene. Wikipedia.

- Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed.

- What Is An Internal Standard In Gas Chromatography? Chemistry For Everyone - YouTube.

- Internal Standards - What Are They?

- Determination of 14 Polycyclic Aromatic Hydrocarbon Compounds in Edible Oil. Agilent Technologies.

- Variations in GC–MS Response Between Analytes and Deuterated Analogs.

- Polycyclic Aromatic Hydrocarbon (PAH) Standards and Standard Mixtures. Chromservis.

- Dibenz[a,h]anthracene (D₁₄, 98%).

- dibenzo[a,h]anthracene-d14. NIST WebBook.

- Dibenz(a,h)anthracene Standard (1X1 mL)

- Safety d

- Determination of 31 Polycyclic Aromatic Hydrocarbons in Plant Leaves Using Internal Standard Method with Ultrasonic Extraction–Gas Chrom

- Dibenz[a,h]anthracene. NIST WebBook.

- Dibenz[a,h]anthracene-d14. ESSLAB.

- Fact sheet: Dibenzo anthracene. Government of Canada.

Sources

- 1. Dibenz(a,h)anthracene - Wikipedia [en.wikipedia.org]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. Dibenz[a,h]anthracene (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]

- 5. DIBENZ(a,h)ANTHRACENE | C22H14 | CID 5889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dibenz[a,h]anthracene [webbook.nist.gov]

- 7. Dibenz a,h anthracene analytical standard 53-70-3 [sigmaaldrich.com]

- 8. isotope.com [isotope.com]

- 9. isotope.com [isotope.com]

- 10. Dibenz[a,h]anthracene (CAS 53-70-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. Dibenz[a,h]anthracene D14 | LGC Standards [lgcstandards.com]

- 12. nj.gov [nj.gov]

- 13. Toxicity of Dibenz[a,h]anthracene_Chemicalbook [chemicalbook.com]

- 14. This compound | C22H14 | CID 71315917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. youtube.com [youtube.com]

- 17. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 18. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dibenz[a,h]anthracene [webbook.nist.gov]

- 20. gcms.cz [gcms.cz]

physical and chemical properties of Dibenz(a,h)anthracene-d14

An In-depth Examination of the Physicochemical Properties and Analytical Applications of a Key Deuterated Internal Standard

Introduction

Dibenz(a,h)anthracene-d14 is the perdeuterated isotopologue of Dibenz(a,h)anthracene, a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological concern.[1] Comprising five fused benzene rings, the native compound is a known carcinogen and mutagen, formed from the incomplete combustion of organic materials.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound and delves into its critical role as an internal standard in the precise quantification of PAHs in various complex matrices. The use of isotopically labeled standards like this compound is fundamental to robust analytical methodologies, particularly in environmental monitoring and food safety applications.[1][2]

Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its application in analytical chemistry. While some properties are extrapolated from its non-deuterated counterpart, they provide a reliable basis for its behavior in experimental settings.

General and Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | 1,2,3,4,5,6,7,8,9,10,11,12,13,14-tetradecadeuterionaphtho[1,2-b]phenanthrene | [3] |

| Synonyms | 1,2:5,6-Dibenzanthracene-d14, Dibenzo(a,h)anthracene-d14 | [4] |

| Molecular Formula | C₂₂D₁₄ | [5] |

| CAS Number | 13250-98-1 | [4] |

| Molecular Weight | 292.43 g/mol | [3][5] |

| Chemical Purity | Typically ≥98% | [5] |

| Isotopic Enrichment | Typically ≥98 atom % D | [4] |

Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white or pale yellow solid | |

| Melting Point | 262-265 °C | |

| Boiling Point | 524 °C | |

| Solubility | Insoluble in water; Soluble in solvents like toluene, benzene, and petroleum ether. | |

| Storage | Store at room temperature, protected from light and moisture. | [5] |

Spectroscopic Characterization

While specific, high-resolution spectra for this compound are not widely available in the public domain, its spectroscopic properties can be inferred from its structure and data for the non-deuterated analogue.

Mass Spectrometry: In mass spectrometry, particularly with electron ionization (EI), this compound will exhibit a molecular ion peak at m/z 292, corresponding to its molecular weight. This is distinct from the non-deuterated form, which has a molecular ion at m/z 278.[6][7] This mass shift is the fundamental principle behind its use in isotope dilution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A ¹H NMR spectrum of a pure this compound sample would ideally show no signals. The presence of any residual proton signals would indicate incomplete deuteration. For the non-deuterated form, complex aromatic signals appear between 7.6 and 9.2 ppm.[8]

-

²H NMR (Deuterium NMR): A ²H NMR spectrum would confirm the positions of deuteration. The chemical shifts in ²H NMR are identical to those in ¹H NMR.[1]

-

¹³C NMR: The ¹³C NMR spectrum would be similar to the non-deuterated compound, showing a series of signals in the aromatic region, though the C-D coupling would result in multiplets for the deuterated carbons.

Application as an Internal Standard in PAH Analysis

The primary and most critical application of this compound is as an internal standard for the quantitative analysis of PAHs in environmental and other complex samples.[1] Its utility is rooted in the principles of isotope dilution, a powerful technique that corrects for analytical variabilities.

The Rationale for Using a Deuterated Internal Standard

The analytical workflow for PAH determination, from sample collection to instrumental analysis, is fraught with potential sources of error that can lead to the underestimation of analyte concentrations. These include:

-

Analyte Loss During Sample Preparation: PAHs can be lost during extraction, cleanup, and concentration steps.

-

Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the ionization of the target analytes in the mass spectrometer, leading to signal suppression or enhancement.[1]

-

Instrumental Variability: Fluctuations in instrument performance can affect signal intensity.

By adding a known amount of this compound to the sample at the beginning of the preparation process, it experiences the same physical and chemical challenges as the native PAHs. Since the deuterated standard is chemically almost identical to its native counterpart, its recovery rate is assumed to be the same as the target analytes. By measuring the ratio of the native PAH to the deuterated standard in the final analysis, the initial concentration of the native PAH can be accurately calculated, compensating for any losses or matrix effects.[1][2]

Experimental Protocol: Quantification of PAHs in Soil using GC-MS and this compound

This protocol provides a step-by-step methodology for the determination of PAHs in soil samples.

1. Sample Preparation and Extraction

-

Homogenization: Air-dry the soil sample and sieve it to remove large debris. Homogenize the sample thoroughly.

-

Spiking: Weigh approximately 10 g of the homogenized soil into an extraction thimble. Spike the sample with a known amount of this compound solution and other relevant deuterated PAH standards.

-

Extraction: Place the thimble in a Soxhlet extractor and extract with a suitable solvent (e.g., a mixture of hexane and acetone) for 16-24 hours.[9]

-

Concentration: Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

2. Sample Cleanup

-

Silica Gel Chromatography: Prepare a silica gel column. Apply the concentrated extract to the top of the column.

-

Elution: Elute the PAHs from the column using appropriate solvents. This step helps to remove interfering compounds.

-

Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL.

3. Instrumental Analysis (GC-MS)

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A capillary column suitable for PAH analysis (e.g., a DB-5ms) should be used.

-

Injection: Inject a small volume (e.g., 1 µL) of the final extract into the GC.

-

GC Program: Use a temperature program that allows for the separation of the target PAHs.

-

MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor the molecular ions of the target PAHs and the deuterated internal standards.

4. Quantification

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target PAHs and a constant concentration of this compound.

-

Analysis: Analyze the calibration standards using the same GC-MS method as the samples.

-

Calculation: For each PAH, create a calibration curve by plotting the ratio of the peak area of the native PAH to the peak area of its corresponding deuterated internal standard against the concentration of the native PAH. Determine the concentration of the PAHs in the sample extract from the calibration curve and the measured peak area ratios.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. Although it is a deuterated compound, its chemical properties and potential hazards are similar to the native compound.

-

Hazard Classification: The non-deuterated form, Dibenz(a,h)anthracene, is classified as a probable human carcinogen (IARC Group 2A). It is also suspected of causing genetic defects.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses when handling the solid material or its solutions.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of analytical and environmental chemistry. Its physical and chemical properties make it an ideal internal standard for the accurate and precise quantification of PAHs in a variety of complex matrices. By understanding the principles of isotope dilution and following robust analytical protocols, researchers can achieve high-quality data that is essential for assessing environmental contamination and ensuring public health.

References

-

Government of British Columbia. (2017). Polycyclic Aromatic Hydrocarbons in Water by GC/MS – PBM. Retrieved from [Link]

-

PubChem. (n.d.). DIBENZ(a,h)ANTHRACENE. Retrieved from [Link]

-

ResearchGate. (2008). Accurate Quantification of Polycyclic Aromatic Hydrocarbons in Environmental Samples Using Deuterium-labeled Compounds as Internal Standards. Retrieved from [Link]

-

NIST. (n.d.). Dibenz[a,h]anthracene. Retrieved from [Link]

-

ALS Environmental. (2023). Determination of Polynuclear Aromatic Hydrocarbons (PAH's) in soils by GC-MS. Retrieved from [Link]

-

Shimadzu. (2007). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Method 8272: Parent and Alkyl Polycyclic Aromatics in Sediment. Retrieved from [Link]

-

NIST. (n.d.). Dibenz[a,h]anthracene. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Diva-portal.org. (2014). Development of a method for GC/MS analysis of PAHs and alkylated PAHs for use in characterization and source identification of. Retrieved from [Link]

-

NIST. (n.d.). Dibenz[a,h]anthracene. Retrieved from [Link]

-

R Discovery. (2008). Accurate Quantification of Polycyclic Aromatic Hydrocarbons in Environmental Samples Using Deuterium-labeled Compounds as Internal Standards. Retrieved from [Link]

-

Government of British Columbia. (2017). Polycyclic Aromatic Hydrocarbons in Soil by GC/MS – PBM. Retrieved from [Link]

-

Agilent. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. Retrieved from [Link]

-

PubMed Central. (2022). Determination of polycyclic aromatic hydrocarbons extracted from lichens by gas chromatography–mass spectrometry. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Dibenz[a,h]anthracene D14 | LGC Standards [lgcstandards.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. isotope.com [isotope.com]

- 6. DIBENZ(a,h)ANTHRACENE | C22H14 | CID 5889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dibenz[a,h]anthracene [webbook.nist.gov]

- 8. Dibenz[a,h]anthracene(53-70-3) 1H NMR spectrum [chemicalbook.com]

- 9. www2.gov.bc.ca [www2.gov.bc.ca]

synthesis and isotopic purity of Dibenz(a,h)anthracene-d14

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Dibenz(a,h)anthracene-d14

Introduction: The Quintessential Internal Standard

Dibenz(a,h)anthracene, a polycyclic aromatic hydrocarbon (PAH) comprising five fused benzene rings, is a potent carcinogen monitored by environmental and regulatory agencies worldwide.[1] Its accurate quantification in complex matrices—such as soil, water, air, and consumer goods—is paramount for public health and safety.[2] This necessitates the use of an ideal internal standard for analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

This compound (C₂₂D₁₄) serves as this quintessential standard.[2][3] As a perdeuterated isotopologue, it is chemically almost identical to its non-deuterated counterpart, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation.[4][5] Its significant mass difference, however, allows it to be clearly distinguished by a mass spectrometer. This enables the highly accurate isotope dilution mass spectrometry (IDMS) method, which corrects for analyte loss during sample preparation and mitigates matrix-induced signal suppression or enhancement, thereby ensuring data of the highest quality and reliability.[2]

This guide provides a comprehensive overview of the synthesis and rigorous analytical characterization required to produce high-purity this compound, intended for researchers, analytical scientists, and quality control professionals in the fields of environmental science, toxicology, and drug development.

Part 1: The Synthetic Pathway to Perdeuteration

The synthesis of a fully deuterated PAH like this compound is a non-trivial endeavor. While numerous methods exist for synthesizing the anthracene skeleton[6], achieving complete isotopic substitution requires specialized techniques. The most common and industrially scalable approach is a high-temperature Hydrogen-Deuterium (H-D) exchange reaction.[7]

This process is predicated on the principle of activating the aromatic C-H bonds and exchanging the hydrogen atoms with deuterium from a deuterium-rich source, typically deuterium oxide (D₂O).

Causality in Experimental Design: H-D Exchange

The choice of a heterogeneous catalyst, such as platinum on a carbon or alumina support, is critical. The catalyst provides a surface that facilitates the dissociative adsorption of D₂O and the activation of the aromatic C-H bonds, lowering the activation energy for the exchange reaction. High temperatures (200-300°C) and pressures are necessary to overcome the inherent stability of the aromatic system and drive the equilibrium towards the perdeuterated product. The use of a flow reactor, potentially coupled with microwave heating, can significantly enhance reaction efficiency and throughput compared to traditional batch synthesis by improving heat transfer and process control.[7]

Workflow for the Synthesis of this compound

Caption: Orthogonal analytical workflow combining MS and NMR for comprehensive purity validation.

Mass Spectrometry for Isotopologue Profiling

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the definitive technique for determining the distribution of deuterated species. [2] Protocol: GC-HRMS Analysis

-

Sample Preparation: A dilute solution of the this compound is prepared in a high-purity solvent (e.g., toluene).

-

Instrumentation: A GC system equipped with a capillary column suitable for PAH analysis (e.g., a DB-5ms) is interfaced with a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap mass analyzer).

-

Analysis: The sample is injected, and the this compound peak is separated chromatographically. The mass spectrometer acquires a full scan mass spectrum across the molecular ion region.

-

Data Interpretation: The high resolving power of the MS allows for the baseline separation of the signals corresponding to the different isotopologues (d14, d13, d12, etc.). [8][9]The area of each isotopic peak is integrated, and the relative abundance of each species is calculated to determine the isotopic purity.

Table 1: Representative Isotopic Purity Data from GC-HRMS

| Isotopologue | Molecular Formula | Theoretical Mass (Da) | Measured Abundance (%) |

| d14 | C₂₂D₁₄ | 292.197 | 98.5 |

| d13 | C₂₂HD₁₃ | 291.191 | 1.3 |

| d12 | C₂₂H₂D₁₂ | 290.185 | 0.2 |

| < d12 | - | - | < 0.1 |

| Total Isotopic Purity (d14) | 98.5% |

NMR Spectroscopy for Structural Confirmation

While MS provides the isotopic distribution, Nuclear Magnetic Resonance (NMR) spectroscopy confirms that the deuterium atoms are in the correct positions and provides a highly accurate measure of any residual protons. [10] Protocol: NMR Analysis

-

Sample Preparation: A sufficient amount of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) that does not have signals in the aromatic region.

-

¹H-NMR Spectroscopy: A proton NMR spectrum is acquired. For a perfectly perdeuterated sample, there should be no signals in the aromatic region. The presence of small signals indicates residual, non-exchanged protons. By integrating these signals against a known internal standard, the exact percentage of residual protons can be quantified with high precision. [11]3. ²H-NMR Spectroscopy: A deuterium NMR spectrum can also be acquired. This will show a signal corresponding to the deuterons on the aromatic ring, confirming that the deuterium has been incorporated into the desired positions. [2] The combination of these two orthogonal techniques provides a self-validating system. The isotopic purity calculated from MS data should be in close agreement with the level of deuteration determined by ¹H-NMR. Any significant discrepancy would indicate a potential issue with the synthesis or the analysis itself, requiring further investigation.

Conclusion: A Foundation of Analytical Trust

The synthesis and validation of this compound is a meticulous process that demands expertise in both synthetic organic chemistry and advanced analytical techniques. The goal is not merely to produce a molecule, but to create a reliable analytical standard whose isotopic purity is rigorously verified and documented. By employing robust synthetic methods like catalytic H-D exchange and validating the product with an orthogonal analytical workflow of HRMS and NMR, researchers and scientists can ensure the highest level of accuracy and confidence in their quantitative analysis of one of the most critical environmental pollutants. This commitment to scientific integrity is the foundation upon which trustworthy and defensible data are built.

References

- Development of Flow Synthesis Method for Deuterated Aromatic Compounds.

- Dibenz[a,h]anthracene-d14|Deuter

- Photochemical synthesis of carbon-14 labelled dibenz[a,h]anthracene. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Method for preparing deuterated aromatic compounds.

- A method for synthesizing deuterated aromatic compounds.

- Deuterated Standards for LC-MS Analysis.

- SYNTHESIS OF SOME DEUTERATED BENZENE DERIV

- Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source. Organic Chemistry Portal.

- A Researcher's Guide to Cross-Validation of Analytical Methods for Deuter

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- Deuterated internal standards and bioanalysis. AptoChem.

- Beyond Purity: Characterizing the Isotopologue Profile of a Deuter

- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.

- Recent advances in the syntheses of anthracene derivatives.

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).

- Dibenz[a,h]anthracene (D₁₄, 98%).

- Dibenz(a,h)anthracene. Wikipedia.

- CASE STUDY - Determination of Isotopic Purity by Accur

Sources

- 1. Dibenz(a,h)anthracene - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. isotope.com [isotope.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tn-sanso.co.jp [tn-sanso.co.jp]

- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. almacgroup.com [almacgroup.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. isotope.com [isotope.com]

A Technical Guide to the Application of Dibenz(a,h)anthracene-d14 in Quantitative Analysis

This guide provides an in-depth exploration of Dibenz(a,h)anthracene-d14, a critical tool in modern analytical chemistry. We will delve into its fundamental properties, the rationale behind its use as an internal standard, and a detailed, field-proven protocol for its application in the quantitative analysis of polycyclic aromatic hydrocarbons (PAHs). This document is intended for researchers, scientists, and drug development professionals who require a high degree of accuracy and reliability in their analytical measurements.

Foundational Properties of this compound

This compound is a deuterated form of Dibenz(a,h)anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of five fused benzene rings.[1] The native compound is a known environmental pollutant, often formed from the incomplete combustion of organic materials, and is classified as a probable human carcinogen.[1][2]

The key to the analytical utility of this compound lies in its isotopic labeling. All fourteen hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This substitution significantly increases the molecular weight of the compound without appreciably altering its chemical and physical properties.

| Property | Value | Source(s) |

| Chemical Formula | C₂₂D₁₄ | [3][4] |

| Molecular Weight | Approximately 292.4 g/mol | [5][6] |

| Monoisotopic Mass | ~292.1974 Da | [5][6] |

| CAS Number | 13250-98-1 | [3][4] |

| Appearance | White to light yellow crystalline solid | [2] |

| Isotopic Enrichment | Typically ≥98 atom % D | [7] |

The non-deuterated counterpart, Dibenz(a,h)anthracene, has a molecular weight of approximately 278.35 g/mol .[8] This mass difference of 14 atomic mass units is readily distinguishable by mass spectrometry, which is the cornerstone of its application in quantitative analysis.

The Principle of Isotope Dilution Mass Spectrometry (IDMS): A Self-Validating System

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS).[9] This technique is widely regarded as the gold standard for quantitative analysis due to its high precision and accuracy.[10] The core principle of IDMS is the addition of a known amount of an isotopically labeled standard to a sample prior to any sample processing steps.[11]

The fundamental assumption of IDMS is that the isotopically labeled standard (in this case, this compound) and the native analyte (Dibenz(a,h)anthracene) behave identically during extraction, cleanup, and instrumental analysis.[10] Therefore, any loss of the analyte during the analytical procedure will be accompanied by a proportional loss of the internal standard.[10] By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract, the initial concentration of the analyte in the sample can be accurately determined, regardless of variations in recovery.[11] This makes the entire analytical workflow a self-validating system.

Figure 1: Experimental workflow for the quantification of PAHs using a deuterated internal standard.

Experimental Protocol: Quantification of Dibenz(a,h)anthracene in Environmental Matrices

The following protocol provides a detailed methodology for the analysis of Dibenz(a,h)anthracene in a complex matrix such as soil or sediment. This protocol is based on established methods like those from the U.S. Environmental Protection Agency (EPA).[5]

Sample Preparation and Extraction

-

Sample Homogenization: The collected soil or sediment sample should be homogenized to ensure representativeness.

-

Spiking with Internal Standard: A known amount of this compound solution is added to a pre-weighed aliquot of the homogenized sample. This step is critical and should be performed before any extraction procedures.[11]

-

Extraction: Accelerated Solvent Extraction (ASE) or Soxhlet extraction are commonly used methods.[12] For this protocol, we will describe a generic liquid-liquid extraction (LLE) which is also widely applicable.

-

The spiked sample is mixed with a suitable solvent, such as a 1:1 mixture of acetone and dichloromethane.[1]

-

The mixture is vigorously agitated and then allowed to separate.

-

The solvent layer containing the PAHs is collected. This process is repeated multiple times to ensure complete extraction.

-

-

Sample Cleanup: The crude extract often contains interfering compounds that need to be removed before instrumental analysis. Solid-phase extraction (SPE) is a common cleanup technique.[8]

-

The extract is passed through a pre-conditioned SPE cartridge (e.g., silica gel or Florisil).

-

The cartridge is then washed with a non-polar solvent to remove interferences.

-

The PAHs are subsequently eluted with a more polar solvent.

-

-

Concentration: The cleaned extract is concentrated to a small, known volume (e.g., 1 mL) under a gentle stream of nitrogen.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred technique for the analysis of PAHs due to its high sensitivity, selectivity, and resolving power.[13]

| GC-MS Parameter | Recommended Setting | Rationale |

| Injection Mode | Splitless | To ensure the transfer of trace-level analytes onto the column.[14] |

| Inlet Temperature | 320 °C | To prevent condensation of high-boiling PAHs like Dibenz(a,h)anthracene.[1] |

| GC Column | Agilent J&W DB-5ms or equivalent | A non-polar column that provides good separation of PAHs.[14] |

| Oven Temperature Program | Initial temp: 70°C, hold for 2 min; Ramp at 8°C/min to 300°C, hold for 10 min; Ramp at 5°C/min to 325°C, hold for 3 min. | This program allows for the separation of a wide range of PAHs with varying volatilities.[13] |

| Carrier Gas | Helium at a constant flow rate | Provides good chromatographic resolution. |

| MS Transfer Line Temp. | 320 °C | To prevent analyte loss between the GC and the MS.[1] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, robust ionization technique that produces reproducible fragmentation patterns.[13] |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only the characteristic ions of the target analytes.[15] |

Selected Ions for Monitoring:

-

Dibenz(a,h)anthracene (Native): m/z 278 (quantifier), 139 (qualifier)

-

This compound (Internal Standard): m/z 292 (quantifier)[13]

Figure 2: Logical relationship in isotope dilution mass spectrometry.

Data Analysis and Quantification

The concentration of Dibenz(a,h)anthracene in the original sample is calculated using the following formula:

Concentration of Analyte = (Area of Analyte / Area of Internal Standard) * (Amount of Internal Standard / Weight of Sample) * (1 / Response Factor)

The Response Factor (RF) is determined from the analysis of calibration standards containing known concentrations of both the native analyte and the internal standard.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of its native counterpart in complex matrices. Its use in isotope dilution mass spectrometry provides a robust and self-validating analytical method that corrects for variations in sample preparation and instrumental analysis. The protocol outlined in this guide provides a framework for achieving reliable and defensible data in environmental monitoring, food safety, and other applications where the accurate measurement of PAHs is critical.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71315917, this compound. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Polycyclic Aromatic Hydrocarbons Analysis in Environmental Samples. Retrieved from [Link]

-

Agilent Technologies. (2019). Optimized GC/MS Analysis for PAHs in Challenging Matrices. Retrieved from [Link]

-

Diva-portal.org. (2014). Development of a method for GC/MS analysis of PAHs and alkylated PAHs for use in characterization and source identification. Retrieved from [Link]

-

Stepnowski, P., Nichthauser, J., & Paszkiewicz, M. (2011). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. Journal of Separation Science, 34(13), 1563-1570. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Dibenz[a,h]anthracene. In NIST Chemistry WebBook. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Retrieved from [Link]

-

FMS, Inc. (2023, January 18). PAHs Extraction & Analysis | Polycyclic Aromatic Hydrocarbons in Water Testing Webinar [Video]. YouTube. Retrieved from [Link]

-

Kalabokas, T., et al. (2022). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in Particulate and Dissolved Phase Samples from the Island of Lemnos, Greece. Toxics, 10(7), 399. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Dibenz(a,h)Anthracene. Retrieved from [Link]

-

HELCOM. (n.d.). Guidelines for the determination of polycyclic aromatic hydrocarbons (PAH) in sediment. Retrieved from [Link]

-

TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8310: Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]

-

PerkinElmer. (n.d.). The Preparation and Analysis of Polycyclic Aromatic Hydrocarbons in Meat by GC/MS. Retrieved from [Link]

-

ResearchGate. (2015). Isotope dilution-GC-MS/MS analysis of 16 polycyclic aromatic hydrocarbons in selected medicinal herbs used as health food additives. Retrieved from [Link]

-

Diletti, G., et al. (2002). Isotope dilution determination of polycyclic aromatic hydrocarbons in olive pomace oil by gas chromatography-mass spectrometry. Journal of Chromatography A, 959(1-2), 253-261. Retrieved from [Link]

-

ResearchGate. (2013). Does anyone use LC-MS for Polycyclic aromatic hydrocarbons analysis and which standards are needed - internal or deuterated standards?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5889, DIBENZ(a,h)ANTHRACENE. Retrieved from [Link]

-

ResearchGate. (2015). Accurate Quantification of Polycyclic Aromatic Hydrocarbons in Environmental Samples Using Deuterium-labeled Compounds as Internal Standards. Retrieved from [Link]

-

ResearchGate. (2005). Isotope dilution determination of polycyclic aromatic hydrocarbons in olive pomace oil by gas chromatography-mass spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71315917, this compound. Retrieved from [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. researchgate.net [researchgate.net]

- 3. wwwn.cdc.gov [wwwn.cdc.gov]

- 4. isotope.com [isotope.com]

- 5. epa.gov [epa.gov]

- 6. This compound | C22H14 | CID 71315917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. international.skcinc.com [international.skcinc.com]

- 8. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. diva-portal.org [diva-portal.org]

- 14. agilent.com [agilent.com]

- 15. tdi-bi.com [tdi-bi.com]

A Researcher's Guide to Sourcing and Utilizing Dibenz(a,h)anthracene-d14 for High-Fidelity Analytical Applications

This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the commercial sourcing and practical application of Dibenz(a,h)anthracene-d14. As a deuterated internal standard, its role in achieving accurate and reproducible quantification of the parent polycyclic aromatic hydrocarbon (PAH) in complex matrices is critical. This document moves beyond a simple supplier list to offer insights into the selection criteria, quality considerations, and a foundational protocol for its use in analytical workflows.

The Critical Role of Isotopically Labeled Standards in Trace Analysis

In the realm of environmental monitoring, food safety, and toxicological research, the quantification of carcinogenic PAHs like Dibenz(a,h)anthracene is of paramount importance. The inherent variability in sample preparation and instrumental analysis necessitates the use of an internal standard that can mimic the behavior of the analyte of interest. This compound, with its 14 deuterium atoms, serves as an ideal surrogate. Its chemical and physical properties are nearly identical to the native compound, ensuring it experiences similar extraction efficiencies and ionization responses in mass spectrometry. This co-elution and similar behavior allow for the correction of analytical variations, leading to highly reliable and defensible data.[1][2]

Commercial Suppliers and Product Specifications

A number of reputable suppliers provide this compound as a certified reference material. The choice of supplier often depends on the required format (neat solid or pre-made solution), the level of certification (e.g., ISO 17034), and the specific needs of the laboratory's quality management system.[2][3] Below is a comparative table of offerings from prominent vendors.

| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity | Format |

| LGC Standards | Dibenz[a,h]anthracene D14 | 13250-98-1 | Not specified, Deuterium labeled | Not specified | Neat |

| Cambridge Isotope Laboratories, Inc. | Dibenz[a,h]anthracene (D₁₄, 98%) | 13250-98-1 | 98% | 98% | Neat and Solution |

| CDN Isotopes | Dibenz[a,h]anthracene-d14 | 13250-98-1 | 98 atom % D | Not specified | Neat |

| AccuStandard | Deuterated PAHs | Not specified | Not specified | Not specified | Solution |

| Chem Service | Dibenz[a,h]anthracene (d14) Solution | Not specified | Not specified | Not specified | Solution |

| Chiron | Dibenz[a,h]anthracene-d14 | 13250-98-1 | Not specified | Not specified | Solution |

When selecting a standard, it is imperative to obtain and review the Certificate of Analysis (CoA). The CoA provides critical information on the certified concentration, uncertainty, and traceability to national standards. For laboratories operating under stringent regulatory frameworks, sourcing from a supplier accredited to ISO 17034 for the production of reference materials is highly recommended.[2][4]

Experimental Workflow: A Step-by-Step Protocol for Sample Analysis

The following protocol outlines a generalized workflow for the use of this compound as an internal standard in the analysis of a solid matrix (e.g., soil, sediment).

Standard Preparation

-

Stock Solution: If procured as a neat solid, accurately weigh a precise amount and dissolve it in a suitable high-purity solvent (e.g., toluene, dichloromethane) to create a stock solution of known concentration.

-

Spiking Solution: Prepare a working standard solution by diluting the stock solution to a concentration appropriate for spiking into samples. The final concentration in the sample should be comparable to the expected concentration of the native analyte.

Sample Preparation and Spiking

-

Accurately weigh a known amount of the homogenized sample into an extraction vessel.

-

Spike the sample with a precise volume of the this compound working standard solution.

-

Allow the solvent to evaporate, ensuring the standard is thoroughly incorporated into the sample matrix.

Extraction

-

Perform solvent extraction using an appropriate method for PAHs, such as Soxhlet, pressurized fluid extraction (PFE), or microwave-assisted extraction (MAE).

-

The choice of solvent will depend on the sample matrix and the specific analytical method being followed.

Cleanup

-

The extract may require cleanup to remove interfering compounds. Common techniques include solid-phase extraction (SPE) or gel permeation chromatography (GPC).

Instrumental Analysis

-

Analyze the cleaned extract using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

The mass spectrometer should be operated in selected ion monitoring (SIM) mode to monitor for characteristic ions of both the native Dibenz(a,h)anthracene and the deuterated internal standard.

Quantification

-

Calculate the concentration of the native analyte using the response factor determined from the analysis of a calibration standard containing both the native and deuterated compounds.

Trustworthiness and Self-Validating Systems

The integrity of any analytical measurement relies on a self-validating system. The use of a deuterated internal standard is a cornerstone of this principle. By monitoring the recovery of this compound, the analyst can have confidence in the entire analytical process, from extraction to instrumental analysis. A consistent and acceptable recovery of the internal standard provides a strong indication that the reported concentration of the native analyte is accurate and reliable.

Conclusion

This compound is an indispensable tool for the accurate quantification of its parent compound in a variety of matrices. The selection of a high-quality, certified standard from a reputable supplier is the first and most critical step in achieving reliable analytical results. By following a well-defined and validated protocol, researchers can ensure the integrity of their data and contribute to a better understanding of the environmental and health impacts of this potent carcinogen.

References

-

Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards. Retrieved from [Link]

-

Greyhound Chromatography. (n.d.). N-FD82-A-0.1G. Retrieved from [Link]

-

ESSLAB. (n.d.). Dibenz[a,h]anthracene-d14. Retrieved from [Link]

-

CPAChem Products. (n.d.). Polyclinic Aromatic Hydrocarbons (PAH). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5889, Dibenz(a,h)anthracene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71315917, this compound. Retrieved from [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Stable Isotope Labelled Compound Reference Materials Reference Materials | LGC Standards [lgcstandards.com]

- 3. Polycyclic Aromatic Hydrocarbon (PAH) Reference Materials Reference Materials | LGC Standards [lgcstandards.com]

- 4. Dibenz[a,h]anthracene D14 | LGC Standards [lgcstandards.com]

safety data sheet for Dibenz(a,h)anthracene-d14

An In-Depth Technical Guide to the Safe Handling of Dibenz(a,h)anthracene-d14

Authored by: Senior Application Scientist

Introduction

This compound is the deuterated form of Dibenz(a,h)anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of five fused benzene rings.[1] As a stable, isotopically labeled compound, it serves as a critical internal standard in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS) methods.[2] This allows for the precise quantification of its non-deuterated, and notably carcinogenic, counterpart in various environmental and commercial matrices.[2] Dibenz(a,h)anthracene is a byproduct of incomplete combustion of organic materials and is found in industrial emissions, engine exhaust, and tobacco smoke.[3][4] Given the significant health hazards associated with the unlabeled compound, which is classified as a probable human carcinogen (IARC Group 2A), understanding the safety profile of its deuterated analogue is paramount for researchers, scientists, and drug development professionals who may handle this substance.[1][5] This guide provides a comprehensive overview of the safety data, handling procedures, and emergency protocols for this compound, ensuring a self-validating system of safety in the laboratory.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. This data informs proper storage, handling techniques, and emergency response.

| Property | Value | Reference |

| Chemical Formula | C₂₂D₁₄ | [5][6] |

| Molecular Weight | 292.43 g/mol | [7] |

| Appearance | Colorless, white or light yellow crystalline solid | [3] |

| Melting Point | 262 - 265 °C (504 - 509 °F) | [5] |

| Boiling Point | 524 °C (975 °F) | [5] |

| Solubility | Insoluble in water | [5] |

| log P (octanol/water) | 6.75 | [5] |

| Vapor Pressure | Very low | [4] |

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as a carcinogen (Category 1B) and is suspected of causing genetic defects (Germ cell mutagenicity, Category 2).[5] It is also very toxic to aquatic life with long-lasting effects.[6] The primary routes of exposure are inhalation, ingestion, and skin and eye contact.[5]

Toxicological Summary:

-

Carcinogenicity: The non-deuterated form, Dibenz(a,h)anthracene, is classified by the International Agency for Research on Cancer (IARC) as Group 2A, probably carcinogenic to humans.[5] Due to its structural similarity, the deuterated form should be handled with the same level of caution.

-

Mutagenicity: Laboratory experiments have indicated mutagenic effects.[6] It is suspected of causing genetic defects.[5]

-

Acute Effects:

-

Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.[5]

-

Skin Contact: May be harmful if absorbed through the skin and can cause irritation.[5] Prolonged or repeated contact may lead to a skin rash, dryness, and redness, which can be aggravated by sunlight.[3]

-

Eye Contact: May cause eye irritation.[5]

-

Ingestion: May be harmful if swallowed.[5] Symptoms can include headache, dizziness, nausea, and vomiting.[3]

-

-

Chronic Effects: May cause cancer.[5][6] There is evidence that the unlabeled compound causes lung, skin, and other types of cancers in animals.[3] It may also affect the liver and kidneys.[3]

Section 3: A Systematic Approach to Safe Handling and Exposure Control

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for minimizing exposure to this compound.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the hazard from the worker.

-

Ventilation: All work with this compound should be conducted in a well-ventilated area.[6] A laboratory fume hood or a Class I, Type B biological safety hood is recommended to avoid exposure to dust and aerosols.[3][5]

-

Enclosure: For procedures with a higher risk of aerosolization, consider using glove boxes or other enclosed systems.

Administrative Controls: Standard Operating Procedures

Clear and concise protocols are critical for ensuring consistent safe practices.

-

Training: All personnel handling this substance must receive comprehensive training on its hazards, safe handling procedures, and emergency protocols.

-

Hygiene Practices: Wash hands and other exposed areas with mild soap and water before eating, drinking, smoking, and when leaving work.[6]

-

Restricted Access: Designate specific areas for the storage and handling of this compound and restrict access to authorized personnel.

Personal Protective Equipment (PPE): The Final Barrier

PPE should be used in conjunction with engineering and administrative controls.

-

Eye Protection: Chemical safety goggles or a face shield with safety glasses are mandatory.[6]

-

Hand Protection: Wear suitable protective gloves.[6] Dispose of contaminated gloves after use in accordance with good laboratory practices.[5]

-

Body Protection: Wear appropriate protective clothing to prevent skin exposure.[6] An impervious lab coat is recommended.[5]

-

Respiratory Protection: In case of inadequate ventilation or when the formation of dust is likely, wear an approved supplied-air respirator.[6] A full-face respirator with a multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges can be used as a backup to engineering controls.[5]

Section 4: Experimental Workflow and Emergency Protocols

A logical workflow for handling this compound, from preparation to disposal, minimizes the risk of exposure.

Caption: A logical workflow for handling this compound.

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

-

General Advice: If you feel unwell, seek medical advice and show the safety data sheet to the doctor.[6]

-

Inhalation: Move the person to fresh air.[5] If breathing has stopped, give artificial respiration.[6] Seek medical attention.[6]

-

Skin Contact: Immediately wash the skin with plenty of soap and water.[6] Remove contaminated clothing.[8] Seek immediate medical attention.[6]

-

Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do.[3] Continue rinsing.

-

Ingestion: Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person.[6] Rinse mouth with water and seek medical attention.[6]

Fire-Fighting Measures

This compound is not flammable or combustible.[6]

-

Suitable Extinguishing Media: Use water spray, dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[6]

-

Special Hazards: In a fire, hazardous decomposition products such as carbon oxides (CO, CO₂) may be formed.[5]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment as required.[6] Avoid dust formation and breathing dust, mist, or spray.[5][6] Ensure adequate ventilation and evacuate unnecessary personnel.[6]

-

Environmental Precautions: Prevent the substance from entering sewers and public waters.[6]

-

Containment and Cleanup: For spills, take up mechanically (sweeping, shoveling) and collect in a suitable, closed container for disposal.[6] Avoid creating dust.[5] Clean the affected area thoroughly.

Section 5: Storage, Stability, and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from light and moisture.[6][8]

-

Stability: The product is chemically stable under standard ambient conditions (room temperature).

-

Incompatible Materials: Avoid strong oxidizing agents.[6]

Disposal Considerations

-

Waste Treatment: Dispose of this material and its container in a safe way, in accordance with local, state, and federal environmental control regulations.[6] Offer surplus and non-recyclable solutions to a licensed disposal company.[6]

-

Contaminated Packaging: Handle uncleaned containers as you would the product itself.

Section 6: Transport Information

This compound is regulated for transport.

-

UN Number: 3077[9]

-

Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (Dibenz[a,h]anthracene-d14)[9]

-

Transport Hazard Class: 9[9]

-

Packing Group: III[9]

-

Environmental Hazards: Marine Pollutant[10]

Conclusion

This compound is an invaluable tool for analytical research, but its potential health hazards necessitate a rigorous and comprehensive approach to safety. By implementing the engineering controls, administrative procedures, and personal protective equipment outlined in this guide, researchers can significantly mitigate the risks associated with its handling. A proactive safety culture, grounded in a thorough understanding of the substance's properties and potential hazards, is the cornerstone of a secure and productive research environment.

References

- DIBENZ[A,H]ANTHRACENE (D14, 98%) - Safety Data Sheet - SDS EU (Reach Annex II). (2019, June 18).

- Dibenz[a,h]anthracene-d14 - Safety Data Sheet. (2015). C/D/N Isotopes, Inc. / Toxyscan, Inc.

-

Hazardous Substance Fact Sheet - Dibenz(a,h)Anthracene. (n.d.). New Jersey Department of Health. Retrieved from [Link]

- SAFETY DATA SHEET - Dibenz[a,h]anthracene. (2024, October 16). Sigma-Aldrich.

-

Dibenz(a,h)anthracene. (n.d.). In Wikipedia. Retrieved from [Link]

- SAFETY DATA SHEET - Dibenz[a,h]anthracene-d14. (n.d.). LGC Standards.

-

DIBENZ(a,h)ANTHRACENE. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- Material Safety Data Sheet - Dibenz[a,h]anthracene, 99% (UV-Vis). (n.d.). Cole-Parmer.

- DIBENZ[A,H]ANTHRACENE. (n.d.). CAMEO Chemicals - NOAA.

- Dibenz(a,h)anthracene Standard (1X1 mL) - Safety Data Sheet. (2025, January 8). Agilent Technologies, Inc.

- Fact sheet: Dibenzo anthracene. (n.d.).

- Safety d

- ICSC 0431 - DIBENZO(a,h)ANTHRACENE. (n.d.). Inchem.org.

- Dibenz[a,h]anthracene-d14|Deuter

- Dibenzanthracenes and dibenz[a,c]anthracene. (2011, July 2). OEHHA.

- Chemical Properties of Dibenz[a,h]anthracene (CAS 53-70-3). (n.d.). Cheméo.

- Hierarchy of contamination control in the fire service: review of exposure control options to reduce cancer risk. (n.d.). PubMed Central.

Sources

- 1. Dibenz(a,h)anthracene - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. nj.gov [nj.gov]

- 4. Fact sheet: Dibenzo anthracene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. isotope.com [isotope.com]

- 7. isotope.com [isotope.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. lgcstandards.com [lgcstandards.com]

- 10. cpachem.com [cpachem.com]

Deuterated Polycyclic Aromatic Hydrocarbons in Environmental Science: A Technical Guide to Advanced Applications

Abstract

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent organic pollutants of significant environmental and human health concern. Their accurate quantification and the elucidation of their environmental fate are paramount for effective risk assessment and remediation. This technical guide provides an in-depth exploration of the critical role deuterated PAHs (D-PAHs) play in advancing environmental science. While their use as internal standards in isotope dilution mass spectrometry (IDMS) represents the gold standard for quantification, this guide also delves into their sophisticated applications as tracers to investigate environmental transport, bioavailability, and metabolic pathways. This document is intended for researchers, environmental scientists, and analytical chemists, offering both the theoretical underpinnings and practical, field-proven methodologies for the application of D-PAHs in environmental analysis.

Introduction: The Challenge of PAHs and the Isotopic Solution

Polycyclic Aromatic Hydrocarbons (PAHs) are organic compounds containing two or more fused aromatic rings. They are formed during the incomplete combustion of organic materials such as coal, oil, gas, and wood, leading to their ubiquitous presence in the air, water, and soil[1][2]. Many PAHs are known for their carcinogenic, mutagenic, and teratogenic properties, with 16 designated as priority pollutants by the U.S. Environmental Protection Agency (EPA)[1].

The analysis of PAHs in complex environmental matrices is fraught with challenges. Sample preparation, including extraction and cleanup, can lead to variable analyte loss, while matrix effects can cause signal suppression or enhancement during instrumental analysis. These factors introduce significant uncertainty into quantitative results. The introduction of stable isotope-labeled internal standards, particularly deuterated PAHs, has revolutionized PAH analysis by providing a robust solution to these challenges[3][4][5].

Deuterated PAHs are synthetic analogues of native PAHs where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This substitution results in a molecule that is chemically and physically almost identical to its native counterpart but has a distinct, higher mass. This mass difference allows a mass spectrometer to differentiate between the native (analyte) and the deuterated (internal standard) compound, which is the cornerstone of the isotope dilution technique[3].

Beyond quantification, the near-identical physicochemical behavior of D-PAHs makes them powerful tools for tracing the journey of PAHs through various environmental and biological systems. This guide will explore these multifaceted applications in detail.

The Gold Standard for Quantification: Isotope Dilution Mass Spectrometry (IDMS)

The most established and critical application of deuterated PAHs in environmental science is their use as internal standards in Isotope Dilution Mass Spectrometry (IDMS). This technique is widely recognized for its superior accuracy and precision in quantifying trace-level contaminants in complex matrices[3][4].

The Principle of Isotope Dilution

The fundamental premise of IDMS is that the deuterated standard, when added to a sample at the very beginning of the analytical process, will behave identically to the native analyte throughout all subsequent steps, including extraction, cleanup, and instrumental analysis. Any loss of the native PAH during sample preparation will be mirrored by a proportional loss of the deuterated standard.

By measuring the ratio of the instrument's response to the native PAH and its corresponding deuterated analogue, and knowing the exact amount of the deuterated standard added, the concentration of the native PAH in the original sample can be calculated with high accuracy. This method effectively cancels out errors arising from incomplete extraction recovery and matrix-induced signal variations[3][5].

Diagram: Isotope Dilution Mass Spectrometry (IDMS) Workflow

Caption: Workflow for PAH quantification using the IDMS technique.

Standardized Methodologies

Regulatory bodies like the U.S. EPA have incorporated IDMS using deuterated standards into their official methods for PAH analysis, underscoring its reliability and acceptance.

Table 1: U.S. EPA Priority Pollutant PAHs and Corresponding Deuterated Standards

| Native PAH | Abbreviation | Deuterated Standard |

| Naphthalene | NAP | Naphthalene-d8 |

| Acenaphthylene | ACY | Acenaphthylene-d8 |

| Acenaphthene | ACE | Acenaphthene-d10 |

| Fluorene | FLU | Fluorene-d10 |

| Phenanthrene | PHE | Phenanthrene-d10 |

| Anthracene | ANT | Anthracene-d10 |

| Fluoranthene | FLT | Fluoranthene-d10 |

| Pyrene | PYR | Pyrene-d10 |

| Benz[a]anthracene | BaA | Benz[a]anthracene-d12 |

| Chrysene | CHR | Chrysene-d12 |

| Benzo[b]fluoranthene | BbF | Benzo[b]fluoranthene-d12 |

| Benzo[k]fluoranthene | BkF | Benzo[k]fluoranthene-d12 |

| Benzo[a]pyrene | BaP | Benzo[a]pyrene-d12 |

| Indeno[1,2,3-cd]pyrene | IPY | Indeno[1,2,3-cd]pyrene-d12 |

| Dibenz[a,h]anthracene | DBA | Dibenz[a,h]anthracene-d14 |

| Benzo[g,h,i]perylene | BGP | Benzo[g,h,i]perylene-d12 |

Experimental Protocol: Quantification of PAHs in Soil by GC-MS with IDMS

This protocol outlines a standard procedure for the analysis of PAHs in a soil or sediment matrix.

1. Sample Preparation and Spiking: a. Homogenize the soil sample by sieving to remove large debris. b. Weigh approximately 10 g of the homogenized soil into an extraction thimble. c. Fortify the sample with a known amount (e.g., 100 µL of a 10 µg/mL solution) of a deuterated PAH internal standard mixture (containing the compounds listed in Table 1). Allow the solvent to evaporate for 30 minutes.

2. Extraction: a. Place the spiked sample into a Soxhlet extractor. b. Add 200 mL of a 1:1 mixture of hexane and acetone to the boiling flask. c. Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.

3. Concentration and Solvent Exchange: a. After extraction, allow the extract to cool. b. Concentrate the extract to approximately 5 mL using a rotary evaporator. c. Perform a solvent exchange into hexane by adding 50 mL of hexane and re-concentrating to 1-2 mL.

4. Sample Cleanup: a. Prepare a silica gel chromatography column by packing a glass column with activated silica gel. b. Pre-elute the column with hexane. c. Load the concentrated extract onto the column. d. Elute the PAH fraction with a suitable solvent mixture (e.g., 70:30 hexane:dichloromethane). e. Collect the eluate and concentrate it to a final volume of 1.0 mL under a gentle stream of nitrogen.

5. GC-MS Analysis: a. Inject 1 µL of the final extract into a gas chromatograph coupled with a mass spectrometer (GC-MS). b. The GC is typically equipped with a capillary column suitable for PAH separation (e.g., a DB-5ms). c. The MS is operated in Selected Ion Monitoring (SIM) mode, monitoring the molecular ions of the native PAHs and their corresponding deuterated standards.

6. Quantification: a. Generate a multi-point calibration curve by analyzing standards containing known concentrations of native PAHs and a constant concentration of the deuterated internal standards. b. Plot the response ratio (native PAH peak area / deuterated PAH peak area) against the concentration of the native PAH. c. Calculate the concentration of the PAHs in the sample extract by comparing its response ratio to the calibration curve. d. Convert the extract concentration to the concentration in the original soil sample, accounting for the initial sample weight and final extract volume.

Tracing Environmental Pathways: Deuterated PAHs as Conservative Tracers

The same properties that make D-PAHs excellent internal standards also make them ideal conservative tracers for studying the fate and transport of PAHs in the environment. By introducing a deuterated PAH into a system, its movement can be tracked without interference from pre-existing native PAH contamination.

Rationale for Use as Tracers

In environmental fate studies, researchers aim to understand processes like leaching, atmospheric deposition, and bioavailability. Spiking a system (e.g., a soil column or a test plot) with a native PAH is often impractical due to existing background contamination. Deuterated PAHs circumvent this issue. Since they are synthetic and not naturally occurring, their detection unequivocally points to the movement of the spiked compound. Their near-identical partitioning behavior, sorption characteristics, and volatility to native PAHs ensure that their fate is representative of the compounds of interest.

Diagram: Application of D-PAHs in a Soil Leaching Study

Caption: Using D-PAHs to trace leaching potential in a soil column.

Case Study: Validating Bioavailability Predictions in Soil

A significant challenge in contaminated land management is determining the fraction of a contaminant that is "bioavailable" – that is, available for uptake by organisms. Chemical extraction methods are often used as a proxy for bioavailability, but they require validation.

In a key study, a historically contaminated soil was spiked with deuterated PAHs (dPAHs) to represent a "freshly" added, more available fraction of contamination. The uptake of both the historic native PAHs and the freshly spiked dPAHs was then measured in earthworms (Eisenia fetida) and ryegrass (Lolium multiflorum). The ratio of dPAH to native PAH in the organisms' tissues was compared to the ratio extracted by different chemical methods. The results showed that milder extraction methods, such as those using cyclodextrin, better mimicked the dPAH:PAH ratio found in the organisms than harsh, exhaustive extractions. This innovative use of D-PAHs provided a direct way to assess how well a chemical method predicts the bioavailable fraction of contaminants.

Elucidating Biological Processes: Applications in Metabolism and Toxicity Studies

Understanding how organisms metabolize PAHs is crucial for assessing their toxicity, as many PAH metabolites are more carcinogenic than the parent compounds. Deuterated PAHs serve as invaluable tools in these investigations, allowing for the unambiguous tracking of metabolic pathways.

The Challenge of Metabolite Identification

When an organism is exposed to a native PAH, its metabolic products can be difficult to distinguish from the vast number of endogenous biomolecules present in a biological sample. By exposing the organism to a deuterated PAH, the resulting metabolites will retain the deuterium label. This creates a unique isotopic signature that can be readily identified by high-resolution mass spectrometry, allowing for the selective detection and identification of PAH-derived metabolites against a complex biological background.

Case Study: Investigating PAH Metabolism in Human Skin